![molecular formula C16H14O3 B14655108 6-Cinnamylbenzo[1,3]dioxol-5-OL CAS No. 51167-48-7](/img/structure/B14655108.png)
6-Cinnamylbenzo[1,3]dioxol-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cinnamylbenzo[1,3]dioxol-5-OL is a chemical compound that belongs to the benzo[1,3]dioxole family. This compound is characterized by a benzo[1,3]dioxole ring substituted with a cinnamyl group at the 6th position and a hydroxyl group at the 5th position. The benzo[1,3]dioxole structure is a common motif in various natural products and synthetic compounds, known for its diverse biological activities and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cinnamylbenzo[1,3]dioxol-5-OL typically involves the following steps:
Formation of the benzo[1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other aldehydes.
Introduction of the cinnamyl group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cinnamylbenzo[1,3]dioxol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cinnamyl group can be reduced to form a phenethyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenethyl derivatives.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
6-Cinnamylbenzo[1,3]dioxol-5-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Cinnamylbenzo[1,3]dioxol-5-OL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sesamol: A natural compound with a benzo[1,3]dioxole structure and a hydroxyl group at the 5th position.
Piperonal: A benzo[1,3]dioxole derivative with an aldehyde group at the 5th position.
Eugenol: A phenolic compound with a similar structure but with a methoxy group instead of the dioxole ring.
Uniqueness
6-Cinnamylbenzo[1,3]dioxol-5-OL is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzo[1,3]dioxole derivatives and contributes to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
51167-48-7 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-(3-phenylprop-2-enyl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H14O3/c17-14-10-16-15(18-11-19-16)9-13(14)8-4-7-12-5-2-1-3-6-12/h1-7,9-10,17H,8,11H2 |
InChI-Schlüssel |
DRJMXFXDHQJEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CC=CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
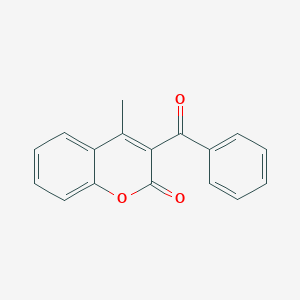
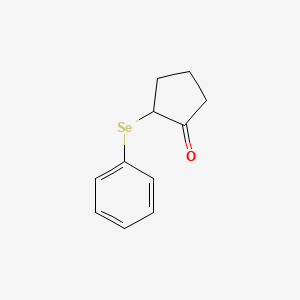
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
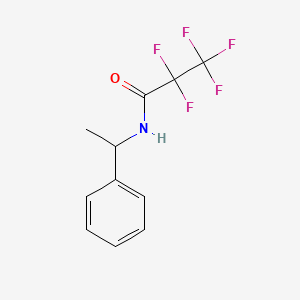
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
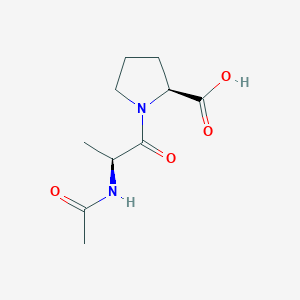
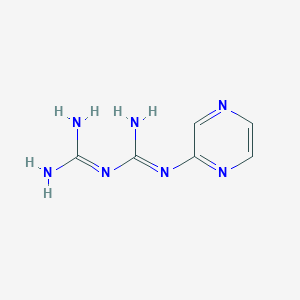
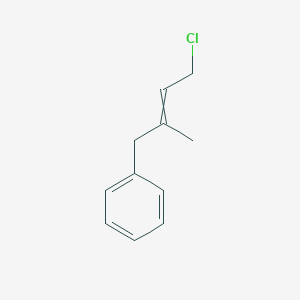

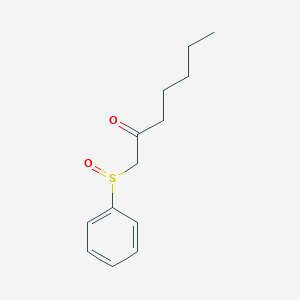
![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)
